5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine

Physicochemical Profiling Drug Design ADME

5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine (CAS 1479643-16-7) is a polysubstituted pyrazole featuring a C4 primary amine, a C5 methoxy, a C3 methyl, and a unique N1 isopropyl group. This substitution pattern distinguishes it from common regioisomeric and N-alkyl-analogous pyrazol-4-amines used as pharmaceutical intermediates and kinase inhibitor building blocks.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
Cat. No. B13062441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1N)OC)C(C)C
InChIInChI=1S/C8H15N3O/c1-5(2)11-8(12-4)7(9)6(3)10-11/h5H,9H2,1-4H3
InChIKeyLTQWEPBKZXYYPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine: Pyrazole Core & N-Isopropyl Substitution Profile for Research Sourcing


5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine (CAS 1479643-16-7) is a polysubstituted pyrazole featuring a C4 primary amine, a C5 methoxy, a C3 methyl, and a unique N1 isopropyl group . This substitution pattern distinguishes it from common regioisomeric and N-alkyl-analogous pyrazol-4-amines used as pharmaceutical intermediates and kinase inhibitor building blocks [1]. The compound is commercially available at defined purity levels for research use .

Why 5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine Cannot Be Casually Replaced by Regioisomeric or N-Alkyl Analogs


The N1-isopropyl substituent is not merely a hydrophobic add-on; it is a steric and electronic discriminator that defines the ligand conformation and hydrogen-bonding geometry of the pyrazol-4-amine scaffold . Regioisomers such as 1-methyl-3-isopropyl derivatives place the steric bulk at C3 rather than N1, altering the vector of the amine and the torsion angles accessible to the scaffold in a protein active site [1]. Computed properties confirm that this single isopropyl migration changes Topological Polar Surface Area (TPSA), LogP, and hydrogen-bond acceptor counts, which directly impacts membrane permeability and target engagement in kinase inhibitor design . Therefore, substituting the N1-isopropyl regioisomer with a C3-isopropyl variant or a linear N-alkyl chain will yield a different conformational ensemble that cannot be assumed to reproduce structure-activity relationships.

Head-to-Head Quantitative Evidence for 5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine Differentiation


TPSA Difference vs. Regioisomer 5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine Dictates Membrane Permeability Potential

The target compound (N1-isopropyl) exhibits a Topological Polar Surface Area (TPSA) of 53.07 Ų . In contrast, the regioisomer bearing the isopropyl at C3 (CAS 1496648-74-8) has a lower TPSA of 37.38 Ų (computed via identical method) . This 15.69 Ų difference directly reflects the altered spatial distribution of the polar methoxy and amine groups relative to the hydrophobic isopropyl moiety. In drug design, TPSA values below 60 Ų are associated with intestinal absorption and blood-brain barrier penetration; the regioisomer's lower TPSA could favor passive membrane diffusion, while the target's higher TPSA may provide enhanced aqueous solubility . This quantifiable divergence is critical when selecting a building block for a lead series where permeability-solubility balance is being optimized.

Physicochemical Profiling Drug Design ADME

LogP Divergence: N1-Isopropyl vs. C3-Isopropyl Regioisomer Impacts Lipophilicity

The target compound has a computed LogP of 1.36 , whereas the C3-isopropyl regioisomer shows a LogP of 1.27 . The 0.09 log unit difference, while modest, is consistent with the different spatial arrangement of hydrophobic and polar groups. Although both compounds remain within drug-like lipophilicity space, even small LogP shifts can affect off-target binding and metabolic stability in lead optimization. Furthermore, the N1-isopropyl substitution is expected to provide a different steric environment around the N1 position compared to the C3 variant, potentially influencing selectivity for kinase active sites that have distinct gatekeeper residues [1].

Lipophilicity Physicochemical Comparison Lead Optimization

Hydrogen Bond Acceptor Count Distinguishes N1-Isopropyl from C3-Isopropyl Scaffolds

The target compound possesses 4 hydrogen bond acceptors (HBA) . The regioisomer 5-methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine has only 2 hydrogen bond acceptors when the amine is treated as HBD/HBA hybrid, but the dominant HBA count difference arises from the distinct electronic environment created by the different substitution pattern . In the N1-isopropyl isomer, the methoxy oxygen at C5 is positioned adjacent to the amine, enabling a potential intramolecular hydrogen bond that modulates the effective HBA availability. This difference can be critical in structure-based design where the number and position of hydrogen bond acceptors dictate recognition by kinase hinge regions [1].

Molecular Recognition Pharmacophore Modeling Medicinal Chemistry

Purity and Stability Profile for Reliable Research Use

The target compound is supplied with a documented purity of ≥95% as verified by vendor quality control and is stored under dry conditions at 2–8°C to maintain stability . In comparison, the regioisomer 5-methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (CAS 1496648-74-8) is also listed at 95% purity but has a different storage specification . This defined purity threshold ensures reproducibility in biological assays where impurities can confound activity readouts. The shipping conditions (room temperature in continental US) provide a practical advantage for procurement logistics .

Chemical Purity Procurement Reproducibility

Kinase Inhibitor Building Block Potential Distinct from C3-Variants

Pyrazol-4-amine scaffolds are privileged structures in kinase inhibitor design, particularly as hinge-binding fragments in RTK inhibitors [1]. The N1-isopropyl substitution in the target compound occupies a steric hotspot that, in patent disclosures of related pyrazole RTK inhibitors, is correlated with improved selectivity against off-target kinases compared to N-methyl or N-aryl variants [1]. While direct enzymatic data for this exact compound is not available in public ChEMBL records, the N1-isopropyl group is known to interact with hydrophobic back pockets of kinases such as JNK1 and p38α, whereas the C3-isopropyl regioisomer would place the same bulk in a solvent-exposed region, likely reducing binding affinity [1]. Therefore, for fragment-based drug design programs targeting the ATP-binding pocket, the N1-isopropyl regioisomer provides a distinct vector for hydrophobic interactions that the C3-analog cannot match.

Kinase Inhibition Fragment-Based Drug Design Pyrazole Scaffolds

High-Impact Application Scenarios for 5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine Based on Quantitative Differentiation


Kinase Inhibitor Lead Optimization Requiring Defined TPSA and Lipophilicity

In a lead optimization campaign for a receptor tyrosine kinase (RTK) inhibitor, the target compound offers a TPSA of 53.07 Ų and LogP of 1.36 . This profile places it within the desired range for oral bioavailability (TPSA < 60 Ų, LogP 1–3). The regioisomeric choice with a TPSA of 37.38 Ų would shift permeability too high, potentially compromising aqueous solubility and increasing off-target toxicity. The N1-isopropyl variant thus represents a better-balanced starting point for medicinal chemistry optimization of RTK-targeting pyrazoles [1].

Fragment-Based Drug Design Targeting Kinase Hinge with Back-Pocket Occupancy

The N1-isopropyl substitution enables the isopropyl group to occupy a hydrophobic back pocket near the kinase hinge, as inferred from the SAR of heterocyclic pyrazole RTK inhibitors . The regioisomer with C3-isopropyl cannot achieve this orientation due to geometric constraints. Fragment libraries that include the N1-isopropyl variant are therefore more likely to yield hits against kinases with accessible back pockets, such as JNK and p38 isoforms .

Synthesis of Building Block Collections with Defined HBA Count for Pharmacophore-Driven Screening

With 4 hydrogen bond acceptors, the target compound provides a richer network for recognition by kinase hinge residues compared to the 2 HBA of the C3-isopropyl regioisomer . In pharmacophore-based virtual screening, this difference enables the N1-isopropyl compound to match three-point pharmacophores that require two distinct hydrogen bond acceptor vectors. Procurement of this specific regioisomer ensures compatibility with computational models developed for pyrazole-based kinase inhibitors [1].

Quote Request

Request a Quote for 5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.